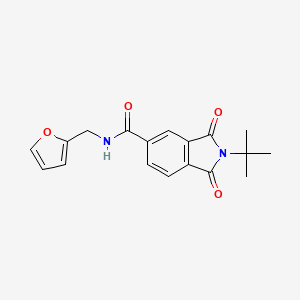![molecular formula C16H17N3OS B5763002 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell differentiation and proliferation, and aberrant activation of this pathway has been implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Wirkmechanismus
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide inhibits the cleavage of Notch receptors by targeting the γ-secretase complex. The γ-secretase complex is responsible for the cleavage of Notch receptors, which releases the NICD and activates downstream signaling pathways. 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide binds to the presenilin subunit of the γ-secretase complex, which prevents the cleavage of Notch receptors and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to inhibit cell proliferation, induce apoptosis, and decrease tumor growth. In Alzheimer's disease, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to decrease the production of amyloid-beta peptides, which are thought to contribute to the pathogenesis of the disease. In cardiovascular diseases, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to inhibit smooth muscle cell proliferation and migration, which can prevent the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit Notch signaling in various cell types. It is also relatively stable and can be stored for long periods of time. However, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide does have some limitations. It is not a specific inhibitor of the Notch signaling pathway and can also inhibit other γ-secretase substrates. It can also have off-target effects that can affect cell viability and function.
Zukünftige Richtungen
There are several future directions for the use of 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in scientific research. One area of interest is the development of more specific Notch inhibitors that can target specific Notch receptors and downstream signaling pathways. Another area of interest is the use of 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the use of 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in animal models of various diseases can provide valuable insights into the therapeutic potential of Notch inhibition in vivo.
Synthesemethoden
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4-dimethylbenzoyl chloride with thiourea to form 2,4-dimethyl-N-(thiocarbamoyl)benzamide. The second step involves the reaction of 2,4-dimethyl-N-(thiocarbamoyl)benzamide with 3-pyridinemethanamine to form 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide (2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide). The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been widely used in scientific research for its ability to block the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell differentiation and proliferation, and aberrant activation of this pathway has been implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to inhibit the cleavage of Notch receptors, which prevents the release of the Notch intracellular domain (NICD) and subsequent activation of downstream signaling pathways. This inhibition of Notch signaling has been shown to have therapeutic potential in various diseases.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-5-6-14(12(2)8-11)15(20)19-16(21)18-10-13-4-3-7-17-9-13/h3-9H,10H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLWVHLZECFHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)

![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)




![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)